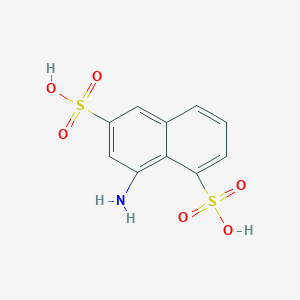

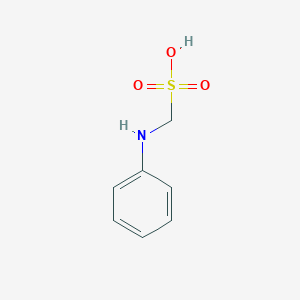

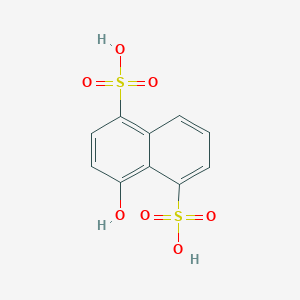

![molecular formula Nb2O6Zn B086312 Zinc bis[oxido(dioxo)niobium] CAS No. 12201-66-0](/img/structure/B86312.png)

Zinc bis[oxido(dioxo)niobium]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

While specific chemical reactions involving Zinc bis[oxido(dioxo)niobium] are not available, zinc ions are known to form complex ions readily . They react with aqueous ammonia to precipitate white gelatinous Zn(OH)2, which dissolves in excess ammonia . Zinc ions also react with sodium hydroxide to precipitate zinc (II) hydroxide, which also dissolves in excess hydroxide .Aplicaciones Científicas De Investigación

Nanoparticle Formation and Growth Mechanism

Zinc bis[oxido(dioxo)niobium] plays a crucial role in the formation and growth of niobium oxide nanoparticles. These nanoparticles are synthesized solvothermally from niobium chloride in benzyl alcohol, leading to the formation of octahedral complexes. Upon heating, these complexes polymerize to form larger clusters, which eventually grow into nanoparticles with a Wadsley–Roth type H-Nb2O5 structure . This process is essential for developing tailor-made nanomaterials with specific properties for various applications.

Dental Applications

In the field of dentistry, Zinc bis[oxido(dioxo)niobium] is used to create nanocomposite materials for dental applications. These materials consist of bioglass-ceramic nanoparticles doped with zinc and niobium ions, hybridized with chitosan. The resulting nanocomposites exhibit antibacterial and osteogenic properties, making them suitable for minimally invasive dental therapies .

Catalysis

Zinc bis[oxido(dioxo)niobium] finds applications in catalysis, particularly in the conversion of biomass and biomass derivatives. Niobium-containing catalysts are versatile and can be used for various chemical reactions, including the acetalization of glycerol. These catalysts show promise in the production of fuels and chemicals from biomass sources .

Energy Storage

In energy storage, Zinc bis[oxido(dioxo)niobium] is investigated for its potential as a cathode material in rechargeable batteries, such as aqueous zinc-ion batteries (ZIBs). These batteries are gaining attention due to their safety, affordability, and environmental friendliness. The compound’s unique properties could contribute to the development of high-performance cathodes and stable anodes for ZIBs .

Nanotechnology in Dentistry

Nanotechnology has revolutionized dentistry by providing materials with enhanced properties. Zinc bis[oxido(dioxo)niobium], in the form of zinc oxide nanoparticles, is used to improve dental materials. These nanoparticles offer high selectivity, enhanced cytotoxicity, biocompatibility, and easy synthesis, which are beneficial for various dental applications .

Insecticidal and Antibacterial Properties

The unique properties of Zinc bis[oxido(dioxo)niobium] also extend to its use in nanotechnology for insecticidal and antibacterial applications. Zinc oxide nanoparticles, for instance, have shown significant potential in these areas, providing a new avenue for the development of environmentally friendly pesticides and antimicrobial agents .

Direcciones Futuras

While specific future directions for Zinc bis[oxido(dioxo)niobium] are not available, research on zinc and health has synthesized remarkable recent progress in understanding zinc in health and disease . It is clear that zinc is of extraordinary and diverse importance in human biology and nutrition .

Mecanismo De Acción

Mode of Action

It’s worth noting that zinc, a component of the compound, is known to participate in various biochemical processes, including catalysis, structural, and cellular regulatory functions . .

Biochemical Pathways

Zinc, a component of Zinc bis[oxido(dioxo)niobium], is involved in all major biochemical pathways . It participates in the transcription of DNA, translation of RNA, and ultimately cellular division . .

Pharmacokinetics

They are mainly excreted via the feces, and smaller particles are cleared more rapidly than the larger ones .

Propiedades

IUPAC Name |

zinc;oxido(dioxo)niobium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Nb.6O.Zn/q;;;;;;2*-1;+2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPEUFVJJAJYJSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Nb](=O)=O.[O-][Nb](=O)=O.[Zn+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Nb2O6Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584241 |

Source

|

| Record name | Zinc bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zinc bis[oxido(dioxo)niobium] | |

CAS RN |

12201-66-0 |

Source

|

| Record name | Zinc bis[oxido(dioxo)niobium] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.